Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate
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Overview
Description
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, food, and cosmetic industries due to its stability and color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate typically involves a multi-step process:
Diazotization: The primary amine group of p-(diethylamino)aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with p-aminobenzenesulphonic acid under alkaline conditions to form the azo compound.
Sulphonation: The resulting azo compound is further sulphonated to introduce the sulphonate group, enhancing its solubility in water.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bonds and formation of corresponding nitro compounds.
Reduction: Reduction of the azo groups using reducing agents like sodium dithionite results in the formation of amines.
Substitution: The sulphonate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate primarily involves its interaction with light and pH:
Light Absorption: The azo groups in the compound absorb light in the visible spectrum, leading to its vibrant color.
pH Sensitivity: The compound undergoes structural changes in different pH environments, resulting in color changes that make it useful as a pH indicator.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Sudan III: Employed in staining lipids in biological samples.
Uniqueness
Sodium p-((p-((p-(diethylamino)phenyl)azo)phenyl)azo)benzenesulphonate stands out due to its unique combination of stability, vibrant color, and versatility in various applications. Its ability to form stable complexes with other molecules makes it particularly valuable in research and industrial applications.
Properties
CAS No. |
85851-55-4 |
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Molecular Formula |
C22H22N5NaO3S |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
sodium;4-[[4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H23N5O3S.Na/c1-3-27(4-2)21-13-9-19(10-14-21)25-23-17-5-7-18(8-6-17)24-26-20-11-15-22(16-12-20)31(28,29)30;/h5-16H,3-4H2,1-2H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
DXONQZPBFYUCCY-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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